molecular formula C9H6FNO2 B1319274 Methyl 4-cyano-3-fluorobenzoate CAS No. 268734-34-5

Methyl 4-cyano-3-fluorobenzoate

Cat. No. B1319274
CAS RN: 268734-34-5
M. Wt: 179.15 g/mol
InChI Key: AHJLHWRWDRCIKO-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-fluorobenzoate is a chemical compound with the CAS Number: 268734-34-5 . It has a molecular weight of 179.15 and its linear formula is C9H6FNO2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl 4-cyano-3-fluorobenzoate consists of a benzoate group attached to a methyl group, a cyano group, and a fluorine atom . The molecule has a density of 1.3±0.1 g/cm3, a boiling point of 294.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .


Physical And Chemical Properties Analysis

Methyl 4-cyano-3-fluorobenzoate has a molar refractivity of 42.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 141.0±5.0 cm3 . It also has an ACD/LogP of 1.90 and an ACD/LogD (pH 7.4) of 1.76 .

Scientific Research Applications

Antimicrobial Activity

Methyl 4-cyano-3-fluorobenzoate derivatives have been explored for their antimicrobial properties. For example, derivatives of 4-fluorobenzoic acid hydrazide have shown potential as antimicrobial agents against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. These findings suggest potential applications in the development of new antimicrobial drugs (Rollas et al., 2002).

Environmental Biodegradation

Research into the biodegradation of fluorinated compounds like methyl 4-cyano-3-fluorobenzoate has been conducted to understand their environmental fate. Studies using fluorinated analogues have helped in elucidating the pathways and mechanisms involved in the microbial degradation of such compounds. For instance, the use of fluorinated compounds in methanogenic cultures has aided in tracing the metabolic pathways of phenol degradation, leading to insights into the biodegradation processes of similar compounds (Londry & Fedorak, 1993).

Fluorogenic Chemosensors

Methyl 4-cyano-3-fluorobenzoate derivatives have been utilized in the development of fluorogenic chemosensors. These sensors are designed to detect specific metal ions, such as aluminum ions (Al3+), with high sensitivity and selectivity. This application is significant in environmental monitoring and bio-imaging, as these sensors can be used for detecting metal ions in various biological and environmental samples (Ye et al., 2014).

Synthesis of Organic Compounds

Methyl 4-cyano-3-fluorobenzoate serves as a precursor in the synthesis of various organic compounds. It has been used in the synthesis of carbon-11- and fluorine-18-labeled compounds for potential applications in nuclear medicine. These synthesized compounds have been evaluated for their biodistribution and potential use as radiotracers in medical imaging (Bormans et al., 1996).

Optoelectronic Properties

Studies on methyl 4-cyano-3-fluorobenzoate derivatives have also focused on their optoelectronic properties. These properties are crucial in the development of materials for organic electronics, such as OLEDs (organic light-emitting diodes). Adjusting the substituents on these compounds allows for systematic tuning of their optoelectronic properties, making them suitable for various applications in electronic devices (Cao et al., 2018).

Safety and Hazards

Methyl 4-cyano-3-fluorobenzoate has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 4-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLHWRWDRCIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591809
Record name Methyl 4-cyano-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

268734-34-5
Record name Methyl 4-cyano-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-cyano-3-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Cyano-3-fluorobenzoic acid (Carbocore, 1 g; 6.06 mmol) was dissolved in MeOH (12.50 mL) to which 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.39 g; 7.27 mmol) followed by 4-dimethylaminopyridine (0.07 g; 0.61 mmol) were added. The mixture was stirred at RT overnight after which it was concentrated, taken up in EtOAc and washed with 0.1N HCl, 0.1 N NaOH and brine (2×50 mL each) and dried over MgSO4 to give the title compound as an off-white solid (0.95 g; 87%). 1H NMR: (DMSO-d6, 300 MHz) δ 8.16 (dd, J=6.40 Hz, J=7.91 Hz, 1H), 8.02 (dd, J=1.50 Hz, J=9.80 Hz, 1H), 7.97 (dd. J=1.50 Hz, J=7.91, 1H), 3.95 (s, 3H). GC/MS (M+·): 179 (EI). HPLC (Method A) Rt 3.17 min (Purity: 87.3%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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